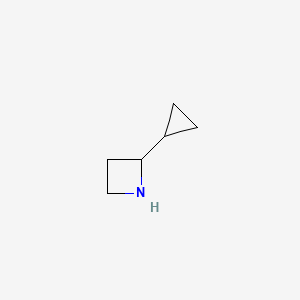

2-Cyclopropylazetidine

Beschreibung

2-Cyclopropylazetidine (CAS: 777887-75-9) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring fused with a cyclopropyl group. Its molecular formula is C₆H₁₁N, with a molecular weight of 97.16 g/mol. The structure is defined by the SMILES notation C1CC1C2CCN2, highlighting the cyclopropyl moiety (C1CC1) attached to the azetidine ring (C2CCN2) . The InChIKey GILJSMPCYLZEMT-UHFFFAOYSA-N further specifies its stereochemical properties . This compound is primarily used as a building block in pharmaceutical and agrochemical synthesis due to its strained ring system, which enhances reactivity in ring-opening or functionalization reactions. Commercial suppliers list its hydrochloride salt (CAS: 1820666-70-3) for improved stability in storage .

Eigenschaften

IUPAC Name |

2-cyclopropylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-5(1)6-3-4-7-6/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILJSMPCYLZEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

2-Cyclopropylazetidine is a type of azetidine, which is a four-membered nitrogen-containing heterocycle. Azetidines are used in organic synthesis and medicinal chemistry. .

Mode of Action

The reactivity of azetidines, including this compound, is driven by a considerable ring strain. This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Cyclopropylazetidine are largely influenced by its structural characteristics. The ring strain in this compound allows for unique reactivity that can be triggered under specific conditions

Biologische Aktivität

2-Cyclopropylazetidine is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development. This article presents an overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a four-membered azetidine ring with a cyclopropyl group attached. Its molecular formula is , and it has a molar mass of approximately 99.16 g/mol. The presence of the cyclopropyl group contributes to its conformational rigidity, which may influence its interaction with biological targets.

Pharmacological Activities

Recent studies have indicated that this compound exhibits various pharmacological activities:

- Antinociceptive Effects : Research has shown that derivatives of cyclopropylazetidine may possess analgesic properties. In animal models, these compounds have demonstrated the ability to reduce pain perception, suggesting potential applications in pain management.

- Neuroprotective Properties : Some studies suggest that this compound may offer neuroprotective effects against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

- Antimicrobial Activity : Preliminary investigations have indicated that this compound may exhibit antimicrobial properties against certain bacterial strains, although further research is needed to elucidate its efficacy and mechanism.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Receptor Modulation : It is suggested that this compound may act as a modulator of neurotransmitter receptors, particularly those involved in pain pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby contributing to its anti-inflammatory effects.

- Oxidative Stress Reduction : By scavenging free radicals, this compound could mitigate oxidative damage in neuronal cells.

Table 1: Summary of Biological Activities

Case Study: Analgesic Properties

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain responses induced by formalin injection. The results indicated an approximate 50% decrease in pain scores compared to control groups. This suggests potential for development as a new analgesic agent.

Neuroprotective Research

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that treatment with this compound led to decreased cell death and reduced levels of reactive oxygen species (ROS). This suggests its potential utility in treating conditions like Alzheimer's disease or other neurodegenerative disorders.

Wissenschaftliche Forschungsanwendungen

While the search results do not focus specifically on the applications of "2-Cyclopropylazetidine," they do provide information on azetidines and related compounds, their synthesis, and their bioactivity, which can be relevant to understanding potential applications of this compound.

Azetidines and their Applications

Azetidines, including cyclopropylazetidines, are important four-membered heterocycles with applications in organic synthesis and medicinal chemistry . Azetidine-containing compounds have potential as cancer therapeutics . Methods for synthesizing azetidines, including functionalized azetidines, have been widely studied .

Applications in Medicinal Chemistry

- Bioactivity Azetidines have demonstrated bioactivity and therapeutic potential . Bioactive peptides, in general, have specialized activities on target tissues and may have fewer toxic effects than traditional medicines, even at low concentrations .

- Nicotinic Acetylcholine Receptors Some cyclopropane-containing compounds with an azetidine moiety act as partial agonists at α4β2-nicotinic acetylcholine receptors (nAChRs) . These compounds have shown promise as novel antidepressants . A systematic structure-activity relationship investigation was conducted on the azetidine moiety, which led to the discovery of novel nicotinic ligands that retain bioactivity and feature improved chemical stability .

- PDE2 Affinity Aliphatic rings, including azetidines, have been exploited in medicinal chemistry . In one study, the introduction of a cyclopropyl (CyPr) group increased the affinity for phosphodiesterase 2 (PDE2), suggesting that the CyPr group can stabilize the bioactive conformation .

- Antimalarial Compounds Azetidines can be key motifs in antimalarial compounds .

Synthesis and Functionalization of Azetidines

- Synthetic methods Various methods exist for the synthesis, functionalization, and ring-opening of azetidines, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods .

- Radical precursors Xanthates can serve as radical precursors to facilitate addition across the olefinic π-bond of 2-azetines to access functionalized azetidines .

- Diastereoselective synthesis Stereoselective synthesis of disubstituted azetidines can be achieved through diastereoselective hydrozirconation .

Table: Examples of Azetidine Applications

Case Studies

- Bacterial Caseinolytic Protease (ClpP) Inhibition: 2-azetine was found as a product in the reaction between a bacterial ClpP inhibitor and a serine residue, leading to enzyme inhibition .

- Structure-Activity Relationship Investigation: Systematic investigation of the azetidine moiety in a 3-pyridyl ether scaffold led to the discovery of novel nicotinic ligands with improved chemical stability and bioactivity as partial agonists at α4β2-nicotinic acetylcholine receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and applications of 2-cyclopropylazetidine are influenced by its unique combination of a strained cyclopropyl group and a small azetidine ring. Below is a comparison with structurally related compounds:

Reactivity and Stability

- Ring Strain : The azetidine ring in this compound introduces higher ring strain compared to five- or six-membered analogs (e.g., piperidine derivatives). This strain enhances reactivity in nucleophilic substitutions or ring-expansion reactions .

- Functional Groups : Unlike 2-cyclopropylacetaldehyde (aldehyde group) or methyl 2-chloro-2-cyclopropylideneacetate (ester and chlorine), this compound lacks electrophilic sites, making it more suitable as a neutral ligand or scaffold in coordination chemistry .

- Thermal Stability : Cyclopropyl groups are prone to ring-opening under thermal stress. However, the azetidine ring in this compound stabilizes the compound compared to linear cyclopropane derivatives .

Key Research Findings

Synthetic Routes : highlights advanced methods like Grignard additions and Michael reactions, applicable to cyclopropylazetidine synthesis .

Structural Rigidity: The compound’s strain and compact structure enhance its utility in creating spatially defined molecules, a property less pronounced in larger-ring analogs like piperidines .

Market Availability : Commercial suppliers list this compound and its derivatives, indicating demand in niche synthetic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.